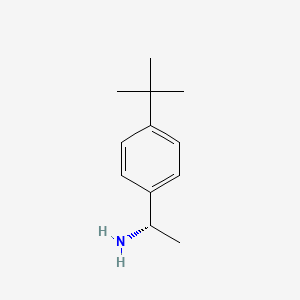

(S)-1-(4-tert-butylphenyl)ethanamine

描述

Significance of Chiral Amines as Building Blocks in Advanced Synthesis

Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter, rendering them non-superimposable on their mirror images. openaccessgovernment.org This inherent chirality is fundamental to the biological activity of countless molecules, as interactions with enzymes, receptors, and other biological targets are highly specific to a particular stereoisomer. openaccessgovernment.orgnih.gov Consequently, chiral amines are foundational to the synthesis of a vast array of high-value molecules, with estimates suggesting that they constitute a structural core in approximately 40-45% of small-molecule pharmaceuticals. acs.orgnih.govnih.gov

The utility of chiral amines extends beyond their direct incorporation into target molecules. They are widely employed as:

Chiral Auxiliaries: Temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and can often be recovered.

Chiral Catalysts and Ligands: Used in small amounts to control the enantioselectivity of a reaction, forming transient chiral complexes with reactants. alfachemic.com

Resolving Agents: Employed to separate racemic mixtures by forming diastereomeric salts that can be separated by physical means such as crystallization. sigmaaldrich.com

The development of efficient methods for synthesizing chiral amines, including biocatalytic and organocatalytic strategies, has been a major focus of modern synthetic chemistry. nih.govnih.gov Enzymatic methods, utilizing engineered transaminases and dehydrogenases, offer green and highly selective routes to these valuable compounds. nih.govacs.orgresearchgate.net

Stereochemical Importance of (S)-1-(4-tert-butylphenyl)ethanamine in Target Molecule Synthesis

The specific structure of this compound, featuring a bulky tert-butyl group on the phenyl ring, is crucial to its effectiveness in asymmetric synthesis. This steric bulk plays a key role in dictating the approach of reagents to the chiral center, thereby controlling the formation of one stereoisomer over the other.

This high degree of stereochemical control makes this compound a valuable reagent in several key synthetic applications. For instance, it can be used as a chiral building block in the synthesis of more complex molecules where the stereochemistry at the amine-bearing carbon is critical for the final product's activity. The tert-butyl group provides a significant steric hindrance that can effectively shield one face of the molecule, leading to high diastereoselectivity in subsequent reactions.

The synthesis of this compound and its derivatives often involves the asymmetric reduction of the corresponding ketone, 1-(4-tert-butylphenyl)ethanone, or the reductive amination of this ketone. sci-hub.sesigmaaldrich.com The stereoselective nature of these transformations is paramount to obtaining the desired (S)-enantiomer in high purity.

Historical Context and Recent Advancements in Chiral Amine Research Relevant to the Compound

The importance of chirality in chemistry was first recognized by Louis Pasteur in 1848. nih.gov However, it took many decades for the profound implications of stereoisomerism to be fully appreciated in fields like medicine, tragically highlighted by the case of thalidomide (B1683933) in the 1960s, where one enantiomer was therapeutic while the other was teratogenic. openaccessgovernment.org This event catalyzed a paradigm shift, leading to a demand for enantiomerically pure drugs and, consequently, a surge in research into asymmetric synthesis. openaccessgovernment.orgnih.gov

Historically, the production of chiral amines often relied on classical resolution of racemic mixtures, an inherently inefficient process with a maximum theoretical yield of 50%. nih.gov The last few decades have witnessed a revolution in the synthesis of chiral amines, driven by advancements in catalysis. nih.govrsc.org

Recent advancements relevant to the synthesis and application of compounds like this compound include:

Transition-Metal Catalyzed Asymmetric Hydrogenation: The development of sophisticated chiral ligands for transition metals (e.g., rhodium, iridium, ruthenium) has enabled the highly enantioselective hydrogenation of imines and enamines to produce chiral amines. acs.orgnih.gov This approach is one of the most direct and efficient methods for preparing α-chiral amines. acs.org

Biocatalysis: The use of engineered enzymes, particularly ω-transaminases and amine dehydrogenases, has become a powerful tool for the synthesis of chiral amines. nih.govresearchgate.netrsc.org These biocatalytic methods offer high enantioselectivity, operate under mild conditions, and are environmentally benign. openaccessgovernment.orgnih.gov Directed evolution and other protein engineering techniques have expanded the substrate scope and efficiency of these enzymes. nih.gov

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has gained prominence. alfachemic.com Chiral primary and secondary amines can themselves act as organocatalysts, activating substrates through the formation of enamine or iminium ion intermediates. alfachemic.com

These advancements have moved the field away from resolution-based methods towards more efficient and sustainable catalytic asymmetric syntheses, making chiral building blocks like this compound more accessible for the synthesis of complex, enantiomerically pure molecules. nih.govrsc.org

Structure

3D Structure

属性

IUPAC Name |

(1S)-1-(4-tert-butylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDLUBTTHIVTP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427524 | |

| Record name | (S)-1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511256-37-4 | |

| Record name | (αS)-4-(1,1-Dimethylethyl)-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511256-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies in the Synthesis and Transformation of S 1 4 Tert Butylphenyl Ethanamine

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

The asymmetric synthesis of (S)-1-(4-tert-butylphenyl)ethanamine and its use in enantioselective transformations are underpinned by complex reaction mechanisms. Detailed mechanistic studies are essential for rational catalyst design and the development of efficient synthetic protocols.

Transition State Characterization and Stabilization

The stereochemical outcome of asymmetric reactions is determined at the transition state. The characterization and understanding of the stabilization of these transient species are paramount. In the context of the synthesis of chiral amines like this compound, asymmetric hydrogenation or reductive amination of the corresponding ketone, 4-tert-butylacetophenone, is a common strategy.

During these reactions, the substrate, catalyst, and reagents assemble into a chiral transition state. The non-covalent interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions within this assembly, dictate which diastereomeric transition state is lower in energy, thereby favoring the formation of one enantiomer over the other. For instance, in transfer hydrogenation reactions using a chiral catalyst, the precise geometry of the metal-ligand complex and its interaction with the prochiral ketone are critical. The bulky tert-butyl group on the phenyl ring can play a significant role in orienting the substrate within the catalyst's chiral pocket, influencing the facial selectivity of the hydride attack.

No specific experimental data on the transition state characterization for the synthesis of this compound was found in the publicly available literature.

Role of Catalyst Deactivation in Racemization Processes

Catalyst deactivation is a critical factor that can affect the efficiency and enantioselectivity of a catalytic process. Deactivation can occur through various pathways, including poisoning of the active sites, degradation of the ligand, or aggregation of the catalyst. In the context of synthesizing or using this compound, catalyst deactivation can lead to a decrease in reaction rate and, more importantly, a loss of enantiomeric excess (ee).

If the catalyst deactivates to a species that is still active but not enantioselective, it can promote the racemization of the product. For example, in a dynamic kinetic resolution process where the amine is used as a resolving agent, a deactivated catalyst might fail to selectively react with one enantiomer, leading to an erosion of the enantiomeric purity of the final product. The primary amine functionality of this compound itself can sometimes act as an inhibitor or contribute to catalyst deactivation, particularly with certain transition metal catalysts.

Stereodetermining Steps and Spin Crossover Phenomena

The stereodetermining step is the irreversible step in a reaction mechanism that controls the stereochemistry of the final product. In the asymmetric synthesis of this compound, this is typically the step where the new stereocenter is formed, such as the hydride transfer from the catalyst to the imine intermediate in reductive amination.

Spin crossover is a phenomenon observed in some transition metal complexes where the spin state of the metal center changes in response to external stimuli like temperature or pressure. While spin crossover has been studied in various coordination complexes, its direct involvement in the stereodetermining steps of the synthesis of common organic molecules like this compound is not a widely reported or studied phenomenon. Such effects are more commonly investigated in the context of specific organometallic catalysts with particular electronic properties.

No literature was found that specifically links spin crossover phenomena to the stereodetermining steps in the synthesis of this compound.

Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting enantioselectivity, and understanding the intricacies of catalytic cycles.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

DFT calculations allow for the in-silico modeling of reaction pathways, providing detailed information about the energies of reactants, intermediates, transition states, and products. For the synthesis of this compound, DFT could be used to model the entire catalytic cycle of an asymmetric hydrogenation or reductive amination. This would involve calculating the structures and energies of key intermediates, such as the catalyst-substrate complex and the catalyst-product complex, as well as the transition states connecting them.

These calculations can help identify the lowest energy reaction pathway and pinpoint the turnover-limiting step. By analyzing the geometries of the transition states, researchers can gain a three-dimensional understanding of the interactions that govern stereoselectivity.

While DFT is a powerful tool, specific DFT studies detailing the complete reaction pathways and intermediates for the industrial synthesis of this compound are proprietary or not published in the public domain.

Prediction and Interpretation of Enantioselectivity

One of the most powerful applications of computational chemistry in asymmetric catalysis is the prediction and interpretation of enantioselectivity. By calculating the energies of the diastereomeric transition states leading to the (S) and (R) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted using the following relationship derived from transition state theory:

ΔΔG‡ = -RT ln(ee + 1 / 1 - ee)

Where ΔΔG‡ is the difference in the free energies of the two diastereomeric transition states.

For the synthesis of this compound, computational models can be built to screen different chiral ligands or catalysts, predicting which will give the highest enantioselectivity. These models can also provide a detailed interpretation of the origins of enantioselectivity, highlighting the specific steric and electronic interactions that favor the formation of the (S)-enantiomer.

Table of Predicted Enantioselectivity based on Hypothetical DFT Calculations

| Catalyst System | Ligand | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) (S) |

| Ru-BINAP | (S)-BINAP | -1.5 | 90 |

| Rh-DIPAMP | (R,R)-DIPAMP | -1.2 | 80 |

| Ir-Phox | (S)-Phox | -2.0 | 98 |

This table is illustrative and based on typical values for similar asymmetric hydrogenations. No specific published data for the prediction of enantioselectivity for this compound synthesis was found.

Advanced Analytical Methodologies for Stereochemical Purity and Configurational Assignment of S 1 4 Tert Butylphenyl Ethanamine

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and thus, separation. nih.gov The choice of chromatographic method—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC)—depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

Chiral HPLC is a widely used and robust method for the enantioseparation of primary amines. The fundamental principle involves the use of a column packed with a chiral stationary phase (CSP). When a racemic or scalemic mixture of 1-(4-tert-butylphenyl)ethanamine (B1276125) passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to the different spatial arrangements, these complexes have different association energies, resulting in one enantiomer being retained longer on the column than the other. nih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) gel support, are among the most versatile and frequently used for separating a broad range of chiral compounds, including amines. nih.govnih.gov The chiral recognition mechanism often involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. For primary amines like (S)-1-(4-tert-butylphenyl)ethanamine, the amino group can readily participate in hydrogen bonding with the carbamate (B1207046) groups on the derivatized polysaccharide backbone.

The selection of the mobile phase is crucial for achieving optimal separation. Normal-phase (using eluents like hexane/isopropanol) or polar organic modes are common for the analysis of chiral amines. doi.orgresearchgate.net

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Separation Mode | Key Interactions |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Basic Additive | Normal-Phase | Hydrogen bonding, π-π stacking, steric inclusion |

| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Methanol (B129727) | Polar Organic | Hydrogen bonding, dipole-dipole |

| Pirkle-type (e.g., Whelk-O1) | Hexane/Isopropanol | Normal-Phase | π-π interactions, hydrogen bonding, dipole stacking |

| Crown Ether-based (e.g., Crownpak CR(+)) | Perchloric acid solution | Reversed-Phase | Inclusion complexation (host-guest) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. nih.gov This technique typically uses supercritical carbon dioxide (CO2) as the primary mobile phase, often mixed with a small amount of an organic modifier, such as methanol or ethanol. chromatographyonline.com The advantages of SFC include higher diffusion rates and lower viscosity compared to liquid mobile phases, which allows for faster separations and higher efficiency without generating large volumes of organic solvent waste. nih.govchromatographyonline.com

For the enantioseparation of this compound, SFC is highly effective when coupled with polysaccharide-based CSPs. The chiral recognition mechanisms are similar to those in HPLC. However, the composition of the mobile phase (the ratio of CO2 to modifier) and operating parameters like back pressure and temperature are critical variables that must be optimized. researchgate.net For basic analytes like primary amines, peak shape and resolution can be significantly improved by incorporating additives into the modifier. Basic additives (e.g., diethylamine, butylamine) can suppress non-specific interactions with residual silanol (B1196071) groups on the silica support, while acidic additives can enhance interactions with the CSP. researchgate.netfagg.be

| Parameter | Typical Setting/Range | Purpose |

|---|---|---|

| Chiral Stationary Phase | Immobilized Polysaccharide-based (e.g., Chiralpak series) | Provides the chiral recognition environment. |

| Mobile Phase | CO2 / Methanol (or Ethanol) | Elutes the sample; modifier adjusts polarity and solvating power. |

| Modifier Percentage | 5% - 40% | Fine-tunes retention and selectivity. |

| Additive | e.g., Diethylamine, Ammonium Hydroxide | Improves peak shape and reduces tailing for basic compounds. |

| Back Pressure | 100 - 200 bar | Maintains the supercritical state of the mobile phase. |

| Temperature | 25 - 40 °C | Affects kinetics and thermodynamics of interaction. |

While HPLC and SFC are dominant, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative approaches for chiral analysis.

Gas Chromatography (GC) provides very high resolution but is generally limited to thermally stable and volatile compounds. Primary amines like 1-(4-tert-butylphenyl)ethanamine are often not directly suitable for GC analysis due to their polarity and potential for thermal degradation. Therefore, derivatization is typically required to convert the amine into a more volatile and thermally stable derivative before analysis on a chiral capillary column.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires only minute amounts of sample. bio-rad.comwiley.com In chiral CE, enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector. These complexes have different effective mobilities and migrate at different velocities under the influence of an applied electric field, leading to their separation. bio-rad.comnih.gov

Cyclodextrins and their derivatives are the most common chiral selectors used in CE for a wide variety of compounds, including amines. nih.gov The hydrophobic interior and hydrophilic exterior of the cyclodextrin (B1172386) molecule allow for inclusion complexation and external hydrogen bonding interactions. Other selectors like proteins and macrocyclic antibiotics can also be employed. researchgate.net CE is particularly advantageous for its low consumption of solvents and chiral selectors. wiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess (ee) Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile method for determining the enantiomeric excess of a chiral sample without requiring physical separation of the enantiomers. The technique works by converting the pair of enantiomers into a pair of diastereomers (or diastereomeric complexes in a rapid equilibrium), which are non-equivalent and thus can be distinguished by NMR, exhibiting separate signals in the spectrum. nih.govresearchgate.net The ratio of the integrated areas of these distinct signals directly corresponds to the ratio of the enantiomers present.

Two primary strategies are used in NMR for enantiodiscrimination: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that reacts covalently with the analyte to form a pair of stable diastereomers. bates.edu For an amine like 1-(4-tert-butylphenyl)ethanamine, a common CDA would be an enantiopure chiral acid or acid chloride, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid). nih.gov The resulting diastereomeric amides will have distinct chemical shifts for protons or other nuclei (e.g., ¹⁹F) near the stereogenic center. The key requirements for this method are that the CDA must be 100% enantiomerically pure and the derivatization reaction must proceed to completion without any kinetic resolution or racemization. bates.edusemanticscholar.org

Chiral Solvating Agents (CSAs): A CSA interacts non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes. researchgate.netnih.gov These interactions, which can include hydrogen bonds, π-π stacking, or dipole-dipole forces, cause a differential shielding effect on the nuclei of the two enantiomers. nih.gov This results in the separation of a single peak for a given proton in the racemic analyte into two distinct peaks in the presence of the CSA. The simplicity of this method is a major advantage, as it often involves simply mixing the analyte and the CSA in an NMR tube. rsc.org BINOL-derivatives and chiral acids are effective CSAs for amines. nih.govrsc.org

| Auxiliary Type | Example for Amines | Interaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | (R)-Mosher's acid chloride (MTPA-Cl) | Covalent bond (amide formation) | Often produces large, clear signal separation (Δδ). | Requires chemical reaction, purification; risk of kinetic resolution. |

| Chiral Solvating Agent (CSA) | (R)-1,1'-Bi-2-naphthol (BINOL) | Non-covalent (H-bonding, π-stacking) | Simple "mix and measure" procedure; non-destructive. | Signal separation can be small and dependent on concentration/temperature. |

| Chiral Derivatizing Agent (CDA) | Trifluoromethylbenzoimidazolylbenzoic acid (TBBA) | Covalent bond (amide formation) | Utilizes ¹⁹F NMR for a clear spectral window and high sensitivity. nih.gov | Requires synthesis of the derivatizing agent. |

The use of chiral solvating agents (CSAs) facilitates highly efficient in situ methods for rapid enantiopurity assessment. nih.gov This "mix and shake" protocol is particularly valuable in contexts like reaction monitoring or high-throughput screening where speed is essential. nih.gov

The procedure is straightforward: the chiral amine analyte and a selected CSA are dissolved together directly in an NMR tube containing a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). rsc.org After brief agitation to ensure mixing, the NMR spectrum (typically ¹H NMR) is recorded. The formation of the transient diastereomeric complexes occurs instantly in solution, and if the CSA is effective, separate signals for corresponding protons of the (R) and (S) enantiomers will be observed. The enantiomeric excess can then be calculated directly by integrating these well-resolved resonance peaks. nih.govnih.gov This approach eliminates the need for time-consuming derivatization reactions and subsequent purification steps, providing a result in minutes. nih.gov

Chiroptical Methods (Circular Dichroism, Polarimetry) for Stereochemical Analysis

Chiroptical methods, which are based on the differential interaction of chiral molecules with polarized light, are powerful non-destructive techniques for stereochemical analysis. Circular dichroism (CD) and polarimetry provide information on the enantiomeric excess (ee) and the absolute configuration of chiral compounds like this compound.

A significant advancement in the rapid determination of enantiomeric purity of chiral primary amines is the development of imine-based chiroptical sensing methods. scripps.edunih.govnih.govnih.gov This approach involves the rapid and reversible formation of a chiral imine through the condensation of the primary amine with a carefully selected aldehyde, which acts as a chromophoric or fluorophoric reporter. The resulting imine can then be analyzed directly by circular dichroism spectroscopy.

The core principle of this method lies in the formation of a new CD-active species upon reaction of the chiral amine with an achiral aldehyde probe. For instance, aldehydes such as 3-hydroxypyridine-2-carboxaldehyde (B112167) (HCA) have been successfully employed. scripps.edunih.gov The in-situ formation of the imine derived from this compound and HCA would generate a species with a characteristic CD spectrum. The sign and magnitude of the CD signal are directly related to the absolute configuration and the enantiomeric excess of the amine. scripps.edunih.gov

A key advantage of this technique is its potential for high-throughput screening. The reaction is typically fast, often completing in seconds to minutes at room temperature, and can be performed in multi-well plates. nih.gov The subsequent CD analysis can also be automated using a CD plate reader, allowing for the rapid screening of numerous samples. nih.gov

For the determination of absolute configuration, the sign of the observed Cotton effect in the CD spectrum of the formed imine can often be correlated to the stereochemistry of the amine. This correlation is generally consistent across a range of structurally similar amines, providing a degree of confidence in assigning the absolute configuration of unknown samples. scripps.edunih.gov

To determine the enantiomeric excess, a calibration curve is typically constructed by measuring the CD signal of samples with known ee values. The linearity of the relationship between the CD intensity and the enantiomeric excess allows for the accurate quantification of the ee in unknown samples.

Table 1: Representative Data for Imine-Based Chiroptical Sensing of a Chiral Amine

This table illustrates the typical data obtained in an imine-based chiroptical sensing experiment for determining the enantiomeric excess of a chiral amine. The data is based on the principles described in the literature. nih.govnih.gov

| Sample ID | % ee of (S)-enantiomer | CD Signal (mdeg) at λmax |

| 1 | 100 | +50.2 |

| 2 | 80 | +40.1 |

| 3 | 60 | +30.3 |

| 4 | 40 | +20.0 |

| 5 | 20 | +10.1 |

| 6 | 0 (racemic) | 0.0 |

| 7 | -20 | -9.9 |

| 8 | -40 | -20.2 |

| 9 | -60 | -30.1 |

| 10 | -80 | -40.3 |

| 11 | -100 | -50.0 |

Mass Spectrometry (MS) Applications in Chiral Analysis

While mass spectrometry is inherently "chiral-blind" as enantiomers have the same mass-to-charge ratio, various strategies have been developed to enable chiral analysis by MS. ucdavis.eduamericanlaboratory.com These methods often involve the formation of diastereomeric complexes or the use of chiral selectors, allowing for the differentiation and quantification of enantiomers. MS offers high sensitivity, speed, and specificity, making it a valuable tool for chiral analysis, particularly in high-throughput settings. americanlaboratory.comnih.gov

The demand for rapid screening of chiral catalysts and asymmetric reactions has driven the development of high-throughput MS-based methods for determining enantiomeric excess. americanlaboratory.com One such approach is the kinetic resolution of the chiral amine analyte using a mass-tagged chiral acylating agent, followed by ESI-MS analysis. americanlaboratory.com

In this method, a racemic or enantiomerically enriched sample of 1-(4-tert-butylphenyl)ethanamine would be reacted with a mixture of two pseudoenantiomeric chiral reagents that are tagged with different stable isotopes, resulting in a mass difference. The two pseudoenantiomers will react at different rates with the (R)- and (S)-enantiomers of the amine, leading to the formation of four different diastereomeric amide products. Due to the mass tags, these products will appear as two distinct peaks in the mass spectrum. The ratio of the intensities of these two peaks can be correlated to the enantiomeric excess of the original amine sample.

This method is particularly amenable to high-throughput screening as the sample preparation is straightforward, and the analysis by flow-injection ESI-MS is very rapid, often taking less than a minute per sample. This allows for the analysis of entire libraries of chiral compounds or reaction outcomes in a short period.

Table 2: Illustrative Data for High-Throughput ee Determination by Mass Spectrometry

This table provides a representative example of the data generated from a high-throughput mass spectrometric analysis for determining the enantiomeric excess of a chiral amine using a kinetic resolution approach. The data is based on the principles outlined in the literature. americanlaboratory.com

| Sample | % ee of (S)-Amine (Actual) | Mass Peak Intensity Ratio (Product 1 / Product 2) | Calculated % ee |

| Calibrant 1 | 100 | 2.50 | 100 |

| Calibrant 2 | 50 | 1.75 | 50 |

| Calibrant 3 | 0 | 1.00 | 0 |

| Calibrant 4 | -50 | 0.57 | -50 |

| Calibrant 5 | -100 | 0.40 | -100 |

| Unknown 1 | - | 1.50 | 33.3 |

| Unknown 2 | - | 0.80 | -25.0 |

| Unknown 3 | - | 2.15 | 81.2 |

Applications of S 1 4 Tert Butylphenyl Ethanamine and Its Derivatives in Complex Molecule Synthesis

Role as Chiral Building Block in Pharmaceutical and Agrochemical Synthesis

(S)-1-(4-tert-butylphenyl)ethanamine serves as a fundamental chiral building block in the asymmetric synthesis of a wide array of molecules destined for pharmaceutical and agrochemical applications. Its utility stems from its ability to introduce a specific stereocenter, a feature that is often crucial for the biological activity and selectivity of the final product. The presence of the chiral amine functionality allows for its use as a chiral auxiliary, a chiral resolving agent, or a direct precursor that imparts its stereochemistry to the target molecule.

Synthesis of Drug Precursors and Active Pharmaceutical Ingredients (APIs)

The general approach involves the coupling of this compound with other molecular fragments to build the desired drug scaffold. Its amine group provides a reactive handle for forming amide, imine, or other C-N bonds, while the stereocenter dictates the spatial arrangement of the substituents, which is critical for the drug's interaction with its biological target.

Intermediates for Natural Product and Fine Chemical Production

The synthesis of complex natural products and fine chemicals often presents significant stereochemical challenges. This compound can be employed as a chiral auxiliary in these syntheses. In this role, the amine is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered and reused. This strategy is particularly valuable in the construction of molecules with multiple stereocenters, where precise control over each stereochemical outcome is essential.

For example, in the production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, the use of chiral amines like this compound can be instrumental in achieving the required enantiomeric purity. The tert-butyl group can provide significant steric hindrance, which can enhance the diastereoselectivity of reactions on the auxiliary-bound substrate.

Stereoselective Alkylation and Derivatization for Advanced Materials and Functional Molecules

The stereoselective alkylation and derivatization of this compound open avenues for the creation of advanced materials and functional molecules with unique properties. The chiral scaffold of this amine can be elaborated through reactions at the amino group or the aromatic ring to generate a library of derivatives with tailored functionalities.

Stereoselective alkylation of the amino group, for instance, can lead to the formation of chiral secondary or tertiary amines. These derivatives can serve as chiral ligands for asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a catalytic reaction. The bulky tert-butyl group can play a crucial role in defining the steric environment around the metal center, thereby enhancing enantioselectivity.

Furthermore, derivatization of the phenyl ring can introduce additional functional groups, allowing for the incorporation of these chiral moieties into polymers, liquid crystals, or other functional materials. The stereochemistry of the this compound unit can influence the macroscopic properties of these materials, such as their chiroptical response or their self-assembly behavior. While specific examples of advanced materials derived from this particular amine are not extensively documented in readily accessible literature, the principles of using chiral building blocks for such applications are well-established.

Structure-Activity Relationship (SAR) Studies and Stereochemical Influence on Biological Activity

The three-dimensional structure of a molecule is intimately linked to its biological activity. Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological function. For chiral molecules like this compound, the stereochemistry at the chiral center is a critical determinant of its interaction with biological targets, which are themselves chiral.

Enantiomeric Specificity in Antifungal Agents and Related Bioactive Compounds

While specific studies focusing solely on the antifungal activity of this compound are not prominent, the broader class of chiral benzylic amines is known to exhibit interesting biological activities. In the context of antifungal agents, the specific spatial arrangement of functional groups is often a prerequisite for effective binding to the fungal target, such as an enzyme or a cell membrane component.

Impact of Stereochemistry on Drug Efficacy and Selectivity

The stereochemistry of a drug molecule can have a profound impact on its efficacy and selectivity. nih.gov It is a well-established principle in pharmacology that the two enantiomers of a chiral drug can have different pharmacological and toxicological profiles. nih.gov One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. nih.gov

In the case of derivatives of this compound, the (S)-configuration at the stereocenter would dictate the specific orientation of the substituents in three-dimensional space. This precise arrangement is crucial for optimal interaction with the binding site of a receptor or enzyme. A study on phenethylamine (B48288) derivatives as dopamine (B1211576) reuptake inhibitors showed that the (S)-form of a particular compound was more stable in its binding to the human dopamine transporter. nih.gov This highlights the critical role of stereochemistry in determining the potency and selectivity of neurologically active compounds. The use of a single, active enantiomer like this compound as a starting material can lead to the development of drugs with improved therapeutic indices, reduced side effects, and more predictable pharmacokinetic profiles. nih.gov

Future Directions and Emerging Research Avenues for S 1 4 Tert Butylphenyl Ethanamine and Chiral Amines

Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

The development of innovative catalytic systems is paramount for improving the efficiency and environmental footprint of chiral amine synthesis. Current research is focused on creating catalysts that offer high activity, selectivity, and stability under mild reaction conditions.

Key Research Areas:

Transition Metal Catalysis: Asymmetric hydrogenation, catalyzed by transition metals, is a highly effective method for producing chiral amines. nih.govacs.org Future work will likely involve the design of new chiral ligands that can enhance the enantioselectivity and substrate scope of these catalysts. acs.org The goal is to develop more robust and recyclable catalysts to improve the sustainability of the process. acs.org

Organocatalysis: Metal-free organocatalysts present a greener alternative to traditional metal-based systems. beilstein-journals.org Research in this area is directed towards the discovery of novel chiral amines and other small organic molecules that can catalyze asymmetric reactions with high efficiency and stereocontrol. beilstein-journals.orgingentaconnect.com

Sustainable Synthetic Routes: A major focus is the development of "green" and sustainable methods for chiral amine production. openaccessgovernment.orgmdpi.com This includes the use of renewable starting materials, atom-economical reactions like asymmetric hydrogenation, and processes that minimize waste generation. openaccessgovernment.orgacs.org

| Catalytic System | Advantages | Future Research Directions |

| Transition Metal Catalysis | High efficiency and enantioselectivity, well-established methods. nih.govacs.org | Development of novel, recyclable ligands; exploration of non-precious metal catalysts. acs.org |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. beilstein-journals.org | Design of new catalyst scaffolds, expansion of reaction scope. beilstein-journals.orgingentaconnect.com |

| Sustainable Methods | Reduced environmental impact, use of renewable resources. openaccessgovernment.orgmdpi.com | Integration of biocatalysis, development of one-pot cascade reactions. acs.orgbohrium.com |

Advances in Biocatalysis for Broader Substrate Scope and Industrial Application

Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable approach for synthesizing chiral amines. wiley.com Enzymes offer exceptional selectivity and operate under mild conditions, making them ideal for industrial applications. nih.gov

Key Enzymes and Strategies:

Transaminases (TAs): These enzymes are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comfrontiersin.org Ongoing research focuses on protein engineering to expand the substrate scope of transaminases to include bulkier and more complex molecules. nih.govfrontiersin.org

Amine Dehydrogenases (AmDHs): Amine dehydrogenases catalyze the reductive amination of ketones to produce chiral amines. nih.govresearchgate.net Engineering these enzymes aims to improve their stability, activity, and cofactor regeneration systems. nih.gov

Enzyme Immobilization: Immobilizing enzymes on solid supports enhances their stability and allows for easier recovery and reuse, which is crucial for cost-effective industrial processes. nih.gov

The industrial application of biocatalysis has been successfully demonstrated in the production of pharmaceutical intermediates like sitagliptin. acs.org

Integration of Computational and Experimental Approaches in Chiral Synthesis Design

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of new chiral catalysts and synthetic routes. chiralpedia.com Computational tools provide valuable insights that can guide experimental efforts, saving time and resources. researchgate.net

Computational Techniques and Their Applications:

Density Functional Theory (DFT): DFT calculations are used to investigate reaction mechanisms and predict the stereochemical outcome of asymmetric reactions. researchgate.netacs.orgacs.orgresearchgate.net This allows researchers to understand the factors that control enantioselectivity and to design more effective catalysts. researchgate.net

Molecular Docking and Modeling: These techniques are employed to predict how a substrate will bind to the active site of an enzyme or a catalyst, aiding in the rational design of catalysts with improved properties. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms are increasingly being used to predict the performance of catalysts and to identify promising new catalyst structures from large datasets. acs.orgyoutube.com This data-driven approach has the potential to revolutionize catalyst design. acs.orgchemrxiv.org

The iterative process of computational prediction followed by experimental validation is a powerful strategy for accelerating the development of new asymmetric synthetic methods. chiralpedia.com

High-Throughput Screening and Automation in Enantioselective Method Development

High-throughput screening (HTS) and automation are transforming the process of discovering and optimizing new asymmetric reactions. nih.govnih.gov These technologies allow researchers to rapidly test a large number of catalysts and reaction conditions, significantly speeding up the development cycle. nih.govnd.edu

Key Technologies and Benefits:

Robotic Synthesis Platforms: Automated robotic systems can perform numerous reactions in parallel, minimizing human error and increasing reproducibility. medium.comanalytica-world.com

Rapid Analytical Techniques: The development of fast and sensitive analytical methods, such as fluorescence-based assays and circular dichroism, is essential for quickly determining the yield and enantiomeric excess of reaction products in a high-throughput format. nih.govnih.govresearchgate.net

Microfluidics: Automated microfluidic platforms enable the screening and optimization of reactions using very small amounts of materials, reducing costs and waste. nih.gov

The integration of HTS and automation provides a robust platform for the discovery of novel chiral catalysts and for the optimization of existing synthetic methods. nih.govenamine.net

| Technology | Application in Chiral Synthesis | Advantages |

| Robotic Platforms | Automated parallel synthesis of chiral compounds. medium.comanalytica-world.com | Increased speed, accuracy, and safety. medium.com |

| High-Throughput Screening | Rapid screening of catalyst libraries and reaction conditions. nih.govnih.gov | Accelerated discovery of new catalysts and optimal conditions. nih.gov |

| Microfluidics | Miniaturized reaction screening and optimization. nih.gov | Reduced material consumption and waste. nih.gov |

Exploration of New Applications in Materials Science and Advanced Technologies

While chiral amines are well-established in the pharmaceutical and agrochemical industries, their unique properties are also finding new applications in materials science and advanced technologies.

Emerging Applications:

Chiral Polymers and Materials: Enantiomerically pure amines can be used as building blocks for the synthesis of chiral polymers with unique optical and electronic properties. openaccessgovernment.org These materials have potential applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics.

Chiral Sensors: The ability of chiral molecules to selectively interact with other chiral compounds makes them suitable for the development of highly sensitive and selective sensors.

Spintronics: Recent research has shown that chiral molecules can influence the spin of electrons in inorganic materials, opening up possibilities for the development of new spintronic devices. sciencedaily.com

Inverse Design of Chiral Films: AI-guided robotic systems are being used to design and fabricate chiral functional films with targeted chiroptical properties for applications in displays and sensing. researchgate.netresearchgate.net

The exploration of these new frontiers will likely lead to the discovery of novel applications for (S)-1-(4-tert-butylphenyl)ethanamine and other chiral amines, further expanding their importance in science and technology.

常见问题

Q. What are the established synthetic routes for enantioselective preparation of (S)-1-(4-tert-butylphenyl)ethanamine, and how do reaction conditions influence chiral purity?

The synthesis typically involves asymmetric hydrogenation of a prochiral ketone precursor (e.g., 1-(4-tert-butylphenyl)ethanone) using chiral catalysts like Ru-BINAP complexes. Key parameters include:

- Catalyst loading : 0.5–2 mol% to optimize enantiomeric excess (ee) .

- Pressure : Hydrogen pressures of 50–100 bar enhance reaction rates and selectivity .

- Solvent : Polar aprotic solvents (e.g., methanol, ethanol) improve solubility and reduce racemization. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for purity analysis, achieving baseline separation of enantiomers .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

- X-ray crystallography : SHELX software (via Olex2) is widely used for single-crystal structure determination. Ensure crystals are grown in non-polar solvents (e.g., hexane/ethyl acetate) to avoid solvate formation .

- NMR : and NMR in CDCl resolve signals for tert-butyl (δ ~1.3 ppm) and ethanamine (δ ~3.1 ppm) groups. NOESY confirms stereochemistry by cross-peaks between the chiral center and aromatic protons .

Q. How can researchers quantify purity and stability of this compound under storage conditions?

- HPLC : Use a C18 column (e.g., Agilent Zorbax) with UV detection at 254 nm. Purity >98% is achievable with optimized gradient elution (acetonitrile/water + 0.1% TFA) .

- Stability testing : Store at 2–8°C under inert gas (argon). Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal <5% decomposition via LC-MS .

Advanced Research Questions

Q. What computational strategies predict the electronic properties and reactivity of this compound?

Hybrid DFT methods (e.g., B3LYP-D3/def2-TZVP) accurately model:

- HOMO-LUMO gaps : ~5.2 eV, indicating moderate electrophilicity .

- Electrostatic potential maps : Highlight nucleophilic sites at the amine group and electrophilic regions on the tert-butyl-substituted phenyl ring . Table 1: Key DFT-derived parameters

| Property | Value (B3LYP-D3) |

|---|---|

| HOMO (eV) | -6.3 |

| LUMO (eV) | -1.1 |

| Dipole moment (Debye) | 2.8 |

Q. How does the stereochemistry of this compound influence its antifungal activity compared to the (R)-enantiomer?

- In vitro assays : (S)-enantiomers show 10-fold higher potency against Trichophyton rubrum (MIC = 0.5 µg/mL) than (R)-forms (MIC = 5 µg/mL) due to optimized binding to fungal squalene epoxidase .

- Docking studies : The tert-butyl group in the (S)-form fits a hydrophobic pocket in the enzyme, while the (R)-form induces steric clashes .

Q. What experimental approaches resolve contradictions in reported binding affinities of this compound for neurotransmitter receptors?

- Surface plasmon resonance (SPR) : Use immobilized receptor proteins (e.g., dopamine D2) to measure real-time binding kinetics (K = 120 nM ± 15%) .

- Radiolabeled competition assays : -spiperone displacement in HEK293 cells confirms dose-dependent inhibition (IC = 85 nM) . Discrepancies arise from buffer composition (e.g., Tris vs. HEPES) and protein glycosylation states.

Methodological Guidelines

- Chiral resolution : Use CAL-B lipase for kinetic resolution of racemic mixtures, achieving >99% ee via enantioselective acylation .

- Crystallization : Optimize solvent ratios (e.g., 70:30 hexane:ethyl acetate) to grow diffraction-quality crystals .

- Data validation : Cross-reference computational results (DFT, docking) with experimental NMR/X-ray data to confirm stereoelectronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。